molecular formula C25H32N2O4S B248582 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine

3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine

Cat. No. B248582
M. Wt: 456.6 g/mol
InChI Key: CNLLNBQGTCIFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is not fully understood. However, it has been reported to act as a modulator of GABAergic neurotransmission, which is involved in the regulation of anxiety, depression, and other neurological disorders.
Biochemical and Physiological Effects
3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been reported to have anticonvulsant activity and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine in laboratory experiments is its high purity and yield. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo experiments.

Future Directions

There are several future directions for the research on 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine. One of the future directions is to investigate its potential use in the treatment of anxiety, depression, and other neurological disorders. Another future direction is to study its mechanism of action in more detail to understand its pharmacological effects. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water for better in vivo efficacy.
Conclusion
In conclusion, 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine is a chemical compound that has potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. Future research could focus on investigating its potential use in the treatment of anxiety, depression, and other neurological disorders, as well as improving its solubility in water for better in vivo efficacy.

Synthesis Methods

The synthesis of 3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine involves the reaction of 4-benzylpiperidine with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is purified using column chromatography. This method has been reported to yield the desired product in high purity and yield.

Scientific Research Applications

3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been investigated for its potential use in the treatment of depression, anxiety, and other neurological disorders.

properties

Product Name

3-[(4-Benzylpiperidin-1-yl)carbonyl]-1-[(4-methoxyphenyl)sulfonyl]piperidine

Molecular Formula

C25H32N2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C25H32N2O4S/c1-31-23-9-11-24(12-10-23)32(29,30)27-15-5-8-22(19-27)25(28)26-16-13-21(14-17-26)18-20-6-3-2-4-7-20/h2-4,6-7,9-12,21-22H,5,8,13-19H2,1H3

InChI Key

CNLLNBQGTCIFKL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.